

# The Core Pharmacokinetics and Pharmacodynamics of Upadacitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Uphit   |           |
| Cat. No.:            | B048355 | Get Quote |

Upadacitinib is an oral, selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of several chronic inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, and ulcerative colitis.[1][2] Its therapeutic efficacy is rooted in the modulation of the JAK-STAT signaling pathway, a critical conduit for cytokine signaling in immune-mediated inflammatory diseases.[3][4] This technical guide provides an in-depth review of the pharmacokinetics (PK) and pharmacodynamics (PD) of Upadacitinib, intended for researchers, scientists, and drug development professionals.

#### **Pharmacokinetics**

Upadacitinib exhibits dose-proportional pharmacokinetics and is characterized by a biphasic elimination pattern.[1][5] The development of an extended-release (ER) formulation has enabled once-daily dosing, enhancing patient compliance.[6][7]

#### **Absorption**

Following oral administration of the immediate-release (IR) formulation, Upadacitinib is rapidly absorbed, reaching maximum plasma concentration (Tmax) in approximately 1 hour under fasting conditions.[1] The ER formulation has a median Tmax of 2 to 4 hours.[3][8] Steady-state plasma concentrations are typically achieved within four days of once-daily dosing with minimal accumulation.[6] Based on its high permeability and solubility, Upadacitinib is classified as a Biopharmaceutics Classification System (BCS) Class I drug.[7]



#### **Distribution**

Upadacitinib is approximately 52% bound to human plasma proteins.[1][3] The blood-to-plasma ratio is 1.0.[6] Population pharmacokinetic models estimate the steady-state volume of distribution (Vss) to be between 210 L and 294 L, indicating distribution into tissues.[5][9]

#### Metabolism

The metabolism of Upadacitinib is primarily mediated by the cytochrome P450 (CYP) 3A4 enzyme, with a minor contribution from CYP2D6.[1][3] There are no known active metabolites. [6] In vitro studies have shown that Upadacitinib does not significantly inhibit or induce major CYP enzymes at clinically relevant concentrations.[1][10]

#### **Excretion**

Upadacitinib is eliminated from the body through both renal and fecal routes. Approximately 24% of the administered dose is excreted as unchanged drug in the urine and 38% in the feces.[3][6] Metabolites account for about 34% of the total excreted dose.[6] The terminal elimination half-life for the ER formulation ranges from 8 to 14 hours.[3]

### **Quantitative Pharmacokinetic Data**

The following tables summarize key pharmacokinetic parameters for both the immediaterelease and extended-release formulations of Upadacitinib.

Table 1: Single-Dose Pharmacokinetic Parameters of Upadacitinib Immediate-Release (IR) Formulation in Healthy Volunteers[1]

| Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | t½ (h) |
|-----------|--------------|---------------|----------|--------|
| 3         | 34.6         | 136           | 1.0      | 6.8    |
| 6         | 68.2         | 275           | 1.0      | 8.6    |
| 12        | 135          | 563           | 1.0      | 10.3   |
| 24        | 244          | 1140          | 1.0      | 14.8   |



Data presented as geometric means. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach Cmax; t½: Terminal elimination half-life.

Table 2: Steady-State Pharmacokinetic Parameters of Upadacitinib Extended-Release (ER) Formulation

| Parameter                                    | 15 mg Once Daily              | 30 mg Once Daily                           |
|----------------------------------------------|-------------------------------|--------------------------------------------|
| Formulation Bioavailability (relative to IR) | 76%[1]                        | 76.2%[9]                                   |
| Apparent Oral Clearance (CL/F)               | 53.7 L/h (Healthy Volunteers) | 39.7 L/h (Typical Healthy Male, for IR)[5] |
| Steady-State Volume of Distribution (Vss/F)  | 294 L (Healthy Volunteers)[9] | 210 L (Typical Healthy Male, for IR)[5]    |
| Terminal Elimination Half-life (t½)          | 8-14 hours[3]                 | 9-14 hours[1]                              |
| Tmax                                         | 2-4 hours[3]                  | 2-4 hours[11]                              |

Table 3: Influence of Covariates and Drug Interactions on Upadacitinib Exposure (AUC)



| Factor                                        | Effect on Upadacitinib           | Clinical Recommendation                  |
|-----------------------------------------------|----------------------------------|------------------------------------------|
| Food                                          |                                  |                                          |
| High-fat meal (with ER formulation)           | ~29% increase[6]                 | Can be taken with or without food.       |
| Drug Interactions                             |                                  |                                          |
| Strong CYP3A4 Inhibitors (e.g., Ketoconazole) | ~75% increase[1]                 | Dose reduction may be necessary.         |
| Strong CYP3A4 Inducers (e.g., Rifampin)       | ~61% decrease[6]                 | Co-administration is not recommended.[6] |
| Patient Characteristics                       |                                  |                                          |
| Renal Impairment (Mild)                       | ~13-16% increase[5][9]           | No dose adjustment required.             |
| Renal Impairment (Moderate)                   | ~26-32% increase[5][9]           | No dose adjustment required.             |
| Hepatic Impairment (Mild to Moderate)         | Not clinically significant       | No dose adjustment required.<br>[6]      |
| Hepatic Impairment (Severe)                   | Not studied                      | Not recommended.[6]                      |
| Sex (Female vs. Male)                         | ~16-21% higher[5][12]            | No dose adjustment required.             |
| Body Weight                                   | Not correlated with clearance[5] | No dose adjustment required.             |

# **Pharmacodynamics**

Upadacitinib's mechanism of action is the selective and reversible inhibition of JAK1.[13][14] The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that are essential for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function.[3]

## **Mechanism of Action: JAK-STAT Pathway Inhibition**



#### Foundational & Exploratory

Check Availability & Pricing

Cytokine binding to its receptor activates associated JAKs, which then phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducers and Activators of Transcription (STATs).[4] Once docked, STATs are phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses.[3][4] Upadacitinib, by acting as an ATP-competitive inhibitor, blocks the kinase activity of JAK1, thereby preventing the phosphorylation and activation of downstream STATs.[13][14] This disrupts the signaling of proinflammatory cytokines such as IL-6 and interferons.[4][15]





Click to download full resolution via product page

Caption: Upadacitinib inhibits JAK1, blocking STAT phosphorylation and gene transcription.



#### **Selectivity Profile**

Upadacitinib demonstrates greater inhibitory potency for JAK1 compared to JAK2, JAK3, and TYK2.[1] This selectivity is hypothesized to contribute to a more favorable benefit-risk profile by minimizing effects on pathways predominantly signaled through other JAKs, such as those involved in erythropoiesis (JAK2) or certain lymphocyte functions (JAK3).[15][16]

Table 4: In Vitro JAK Inhibition Profile of Upadacitinib[13]

| JAK Isoform | IC <sub>50</sub> (μM) |
|-------------|-----------------------|
| JAK1        | 0.043                 |
| JAK2        | 0.12                  |
| JAK3        | 2.3                   |
| TYK2        | 4.7                   |

IC<sub>50</sub>: Half-maximal inhibitory concentration from enzymatic assays.

#### In Vivo Pharmacodynamic Effects

The administration of Upadacitinib leads to a dose- and concentration-dependent inhibition of JAK1-mediated signaling pathways.[14] This is demonstrated by the reversible inhibition of IL-6-induced STAT3 phosphorylation (a measure of JAK1/JAK2 activity) and IL-7-induced STAT5 phosphorylation (a measure of JAK1/JAK3 activity) in ex vivo whole blood assays.[13][14] The maximum inhibition of these biomarkers occurs approximately one hour after dosing, with levels returning toward baseline by the end of the dosing interval.[14]

# **Experimental Protocols Determination of Plasma Concentrations**

Upadacitinib plasma concentrations in clinical trials are determined using a validated liquid chromatography method with tandem mass spectrometric detection (LC-MS/MS).[5][17] This highly sensitive and specific method allows for the accurate quantification of the drug in biological matrices.[17] The lower limits of quantitation (LLOQ) for these assays typically range from 0.0503 to 0.0543 ng/mL.[18]



#### In Vitro JAK Selectivity Assays

The selectivity of Upadacitinib for different JAK isoforms is established through a series of in vitro experiments:

- Biochemical Assays: These assays measure the direct inhibition of the kinase activity of purified, recombinant JAK enzymes.[15] They are used to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) for each JAK isoform, providing a direct comparison of potency.[13]
- Cellular Assays: Human cell lines, sometimes engineered to express specific JAKs and cytokine receptors, are used to assess the drug's activity in a more physiologically relevant context.[15] Cells are stimulated with specific cytokines (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3) in the presence of varying concentrations of Upadacitinib. The inhibition of cytokine-induced STAT phosphorylation is then measured, typically by flow cytometry or western blot. [15]

#### **Ex Vivo STAT Phosphorylation Inhibition Assay**

This assay is a key pharmacodynamic measure used in clinical studies to assess the biological activity of Upadacitinib in patients.[13][15]

- Blood Collection: Whole blood samples are collected from subjects at various time points before and after drug administration.[19]
- Ex Vivo Stimulation: Aliquots of the whole blood are stimulated with a specific cytokine known to signal through a particular JAK pathway (e.g., IL-6 to assess JAK1/JAK2 or IL-7 to assess JAK1/JAK3).[14]
- Cell Lysis and Staining: Red blood cells are lysed, and the remaining leukocytes are fixed, permeabilized, and stained with fluorescently labeled antibodies against specific cell surface markers and intracellular phosphorylated STAT proteins (pSTAT3 or pSTAT5).[20]
- Flow Cytometry Analysis: The samples are analyzed using a flow cytometer to quantify the levels of pSTAT in specific leukocyte subpopulations (e.g., T cells, B cells).[20]



 Data Analysis: The inhibition of STAT phosphorylation is calculated by comparing the pSTAT levels in stimulated samples from post-dose time points to pre-dose levels.[19]



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indication PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upadacitinib: Mechanism of action, clinical, and translational science PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Upadacitinib StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. d-nb.info [d-nb.info]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Development of In Vitro—In Vivo Correlation for Upadacitinib Extended-Release Tablet Formulation PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetics of Upadacitinib Using the Immediate-Release and Extended-Release Formulations in Healthy Subjects and Subjects with Rheumatoid Arthritis: Analyses of Phase I–III Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Effects of Upadacitinib Coadministration on the Pharmacokinetics of Sensitive Cytochrome P450 Probe Substrates: A Study With the Modified Cooperstown 5+1 Cocktail -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Upadacitinib: Mechanism of action, clinical, and translational science PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) -PubMed [pubmed.ncbi.nlm.nih.gov]



- 16. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) | Semantic Scholar [semanticscholar.org]
- 17. Pharmacokinetic Assessments of Upadacitinib and Tofacitinib [bio-protocol.org]
- 18. ovid.com [ovid.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. P059 Ex vivo comparison of baricitinib, upadacitinib, filgotinib and tofacitinib for cytokine signalling in human leukocyte subpopulations | Annals of the Rheumatic Diseases [ard.bmj.com]
- To cite this document: BenchChem. [The Core Pharmacokinetics and Pharmacodynamics of Upadacitinib: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048355#pharmacokinetics-and-pharmacodynamics-of-upadacitinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com